REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:17][CH3:18])[C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[C:8]([O:14]C)[CH:7]=1)[CH3:2].OC1C=C(CC(O)=O)C=CC=1O>>[CH2:17]([N:3]([CH2:1][CH3:2])[C:4](=[O:16])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[C:8]([OH:14])[CH:7]=1)[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(C(CC1=CC(=C(C=C1)OC)OC)=O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)N(C(CC1=CC(=C(C=C1)O)O)=O)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |